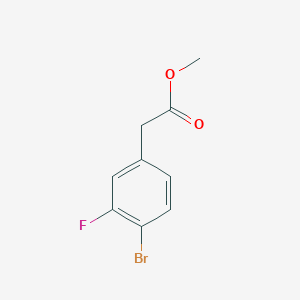

Methyl 2-(4-bromo-3-fluorophenyl)acetate

CAS No.: 942282-41-9

Cat. No.: VC3003759

Molecular Formula: C9H8BrFO2

Molecular Weight: 247.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942282-41-9 |

|---|---|

| Molecular Formula | C9H8BrFO2 |

| Molecular Weight | 247.06 g/mol |

| IUPAC Name | methyl 2-(4-bromo-3-fluorophenyl)acetate |

| Standard InChI | InChI=1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 |

| Standard InChI Key | GJSFSDMLTLWFQN-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1=CC(=C(C=C1)Br)F |

| Canonical SMILES | COC(=O)CC1=CC(=C(C=C1)Br)F |

Introduction

Chemical Identity and Structure

Basic Identification Parameters

Methyl 2-(4-bromo-3-fluorophenyl)acetate is identified through various parameters that distinguish it from other similar compounds. The table below presents its primary identification details:

| Parameter | Information |

|---|---|

| IUPAC Name | Methyl 2-(4-bromo-3-fluorophenyl)acetate |

| Common Name | Methyl (4-bromo-3-fluorophenyl)acetate |

| CAS Number | 942282-41-9 |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| MDL Number | MFCD22418249 |

The compound possesses a unique CAS registry number (942282-41-9) that differentiates it from other halogenated phenylacetic acid derivatives in chemical databases and literature .

Structural Characteristics

The molecule features a phenyl ring with two halogen substituents - a bromine atom at the para position (4-position) and a fluorine atom at the meta position (3-position). This specific substitution pattern creates a unique electronic distribution that influences the compound's chemical behavior. The phenyl ring is attached to a methyl acetate moiety via a methylene bridge (-CH₂-), forming the complete structure.

Chemical Identifiers and Nomenclature

For computational chemistry and database purposes, the compound can be identified through the following chemical identifiers:

| Identifier Type | Information |

|---|---|

| Standard InChI | InChI=1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 |

| Standard InChIKey | GJSFSDMLTLWFQN-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1=CC(=C(C=C1)Br)F |

| PubChem Compound ID | 71265948 |

These identifiers allow for precise digital representation of the compound structure, facilitating computational analysis and database searches.

Physical and Chemical Properties

Physical Characteristics

The physical properties of methyl 2-(4-bromo-3-fluorophenyl)acetate are essential for understanding its behavior in various environments and applications. The following table summarizes the key physical parameters:

Many of these properties are predicted values rather than experimentally determined parameters, reflecting the specialized nature of this compound and the limited experimental data currently available in accessible literature.

Chemical Reactivity

The chemical behavior of methyl 2-(4-bromo-3-fluorophenyl)acetate is influenced by its key functional groups:

-

The ester group (-COOCH₃) can undergo hydrolysis, transesterification, and reduction reactions.

-

The bromine at the para position provides a reactive site for cross-coupling reactions (Suzuki, Negishi, etc.).

-

The fluorine substituent enhances stability while modifying the electronic properties of the aromatic ring.

-

The methylene bridge (-CH₂-) connecting the phenyl ring to the ester functionality can participate in alpha-carbon chemistry.

These features make the compound particularly valuable in synthetic organic chemistry as a building block for more complex structures.

Synthesis and Production Methods

Purification Techniques

Commercial samples of methyl 2-(4-bromo-3-fluorophenyl)acetate are typically available with purities ranging from 95% to 97% . Purification methods likely include:

-

Column chromatography (often using silica gel with petroleum ether/ethyl acetate solvent systems)

-

Recrystallization from appropriate solvents

-

Distillation for larger-scale preparations

These purification techniques help ensure the compound meets the analytical standards required for research and pharmaceutical applications.

Applications in Research and Industry

Pharmaceutical Intermediates

Methyl 2-(4-bromo-3-fluorophenyl)acetate serves as a valuable intermediate in pharmaceutical synthesis. The compound's specific halogenation pattern makes it useful in the development of:

-

Anti-inflammatory agents, where the halogen substituents can enhance metabolic stability and binding affinity.

-

Potential anticancer compounds, as halogenated phenyl rings often appear in compounds with antitumor activity.

-

Structural components of bioactive molecules where the 4-bromo-3-fluorophenyl moiety contributes to desired pharmacological properties.

The presence of bromine and fluorine atoms can significantly influence pharmacokinetic properties, including lipophilicity, metabolic stability, and receptor interactions in resulting pharmaceuticals.

Synthetic Building Block

As a synthetic building block, this compound offers several advantages:

-

The bromine substituent provides a versatile handle for cross-coupling reactions, allowing for the introduction of various functional groups.

-

The fluorine substituent enhances metabolic stability of resulting compounds and can modulate binding interactions.

-

The ester functionality offers a pathway for further transformations, including hydrolysis, reduction, or amidation reactions.

These features make methyl 2-(4-bromo-3-fluorophenyl)acetate particularly useful in diversity-oriented synthesis and structure-activity relationship studies.

Comparative Research

Comparison with structurally related compounds provides insight into the unique properties and applications of methyl 2-(4-bromo-3-fluorophenyl)acetate:

These structural analogs provide researchers with options for exploring how subtle changes in halogenation patterns affect chemical reactivity and biological activity.

| Hazard Type | Classification | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

The compound carries a "Warning" signal word according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Protective Measures

When handling methyl 2-(4-bromo-3-fluorophenyl)acetate, the following precautionary measures should be implemented:

-

Use appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and lab coats.

-

Work in a well-ventilated area or under a fume hood to minimize inhalation exposure.

-

Avoid contact with skin, eyes, and clothing.

-

Follow specific precautionary statements:

| Supplier | Product Number | Purity | Package Size |

|---|---|---|---|

| Matrix Scientific | 114642 | 97% | 1g |

| Apollo Scientific | PC909748 | 95% | 1g |

| VWR/Avantor | PC909748-1G | 95% | 1g |

| J&W Pharmlab | 05R0843 | 96% | 5g |

This information indicates the compound is primarily available in research quantities, reflecting its specialized applications .

Price Range

The compound is relatively expensive compared to many common chemicals, with prices (as previously reported in 2021) ranging from approximately:

| Supplier | Package Size | Price (USD) |

|---|---|---|

| Matrix Scientific | 1g | $623 |

| Apollo Scientific | 1g | $917 |

| J&W Pharmlab | 5g | $980 |

These prices reflect the specialized nature of the compound and the complex synthetic processes likely involved in its production .

Analytical Methods for Identification and Characterization

Spectroscopic Analysis

Several analytical techniques are particularly useful for identifying and characterizing methyl 2-(4-bromo-3-fluorophenyl)acetate:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR would show characteristic patterns for aromatic protons, methylene protons, and methyl ester protons

-

¹⁹F NMR would provide specific signals for the fluorine substituent

-

¹³C NMR would show characteristic carbon shifts influenced by the halogen substituents

-

-

Infrared (IR) Spectroscopy

-

Would exhibit characteristic bands for the ester carbonyl group (~1730-1750 cm⁻¹)

-

C-F stretching vibrations (~1000-1400 cm⁻¹)

-

Aromatic C-H stretching and bending vibrations

-

-

Mass Spectrometry

-

Would show characteristic isotope patterns due to bromine (distinctive M and M+2 peaks with approximately equal intensity)

-

Fragmentation patterns would include loss of methoxy group and other diagnostic fragments

-

Chromatographic Methods

For purity assessment and isolation, chromatographic techniques are essential:

-

High-Performance Liquid Chromatography (HPLC)

-

Useful for determining purity percentages

-

Can be coupled with mass spectrometry for additional structural confirmation

-

-

Thin-Layer Chromatography (TLC)

-

Provides a rapid assessment of purity

-

Reported Rf value in hexane/ethyl acetate systems can serve as reference points

-

These analytical methods collectively provide comprehensive characterization and verification of the compound identity and purity.

Research Applications and Case Studies

Structure-Activity Relationship Studies

The specific substitution pattern in methyl 2-(4-bromo-3-fluorophenyl)acetate makes it relevant for structure-activity relationship (SAR) studies in medicinal chemistry. Research with similar halogenated compounds indicates:

-

Halogen substituents often enhance membrane permeability and metabolic stability of drug candidates

-

Fluorine substitution can modulate electronic properties and binding affinity

-

The 4-bromo-3-fluorophenyl motif may contribute to specific receptor interactions in biologically active compounds

These properties make the compound and its derivatives valuable in exploratory medicinal chemistry research.

Future Research Directions

Synthetic Methodology Development

Potential areas for future research involving methyl 2-(4-bromo-3-fluorophenyl)acetate include:

-

Development of more efficient and selective synthetic routes

-

Exploration of novel catalytic methods for functionalization of the halogenated aromatic ring

-

Investigation of sustainable chemistry approaches to produce this and related compounds

Medicinal Chemistry Applications

The compound's potential in medicinal chemistry could be further explored through:

-

Systematic studies of structure-activity relationships in derivatives containing the 4-bromo-3-fluorophenyl moiety

-

Development of focused libraries based on this scaffold for biological screening

-

Investigation of the influence of the specific halogenation pattern on pharmacokinetic properties

These research directions could expand our understanding of halogenated aromatic compounds in drug discovery and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume